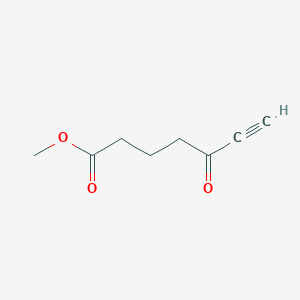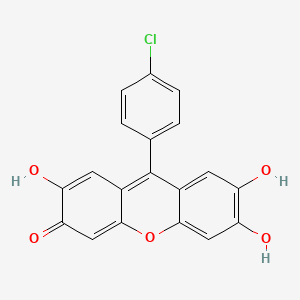![molecular formula C20H24O3 B14266611 1-(Benzyloxy)-3-[(benzyloxy)methyl]pent-4-EN-2-OL CAS No. 140160-46-9](/img/structure/B14266611.png)
1-(Benzyloxy)-3-[(benzyloxy)methyl]pent-4-EN-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-3-[(benzyloxy)methyl]pent-4-EN-2-OL is an organic compound characterized by its unique structure, which includes benzyloxy groups and a pent-4-en-2-ol backbone
Vorbereitungsmethoden
The synthesis of 1-(Benzyloxy)-3-[(benzyloxy)methyl]pent-4-EN-2-OL typically involves several steps:
Synthetic Routes:
Reaction Conditions: Common reagents used in the synthesis include benzyl alcohol, sodium hydride, and appropriate solvents like tetrahydrofuran (THF). The reactions are usually carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
1-(Benzyloxy)-3-[(benzyloxy)methyl]pent-4-EN-2-OL undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond in the pent-4-en-2-ol backbone to a single bond, using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide.
Major Products: The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-3-[(benzyloxy)methyl]pent-4-EN-2-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(Benzyloxy)-3-[(benzyloxy)methyl]pent-4-EN-2-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence pathways related to cell signaling, apoptosis, and oxidative stress, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(Benzyloxy)-3-[(benzyloxy)methyl]pent-4-EN-2-OL can be compared with other similar compounds:
Similar Compounds: Compounds like 1-(4-(benzyloxy)-2-methylphenyl)propan-1-ol and 1-(benzyloxy)-2-[(benzyloxy)methyl]butane share structural similarities.
Uniqueness: The presence of the pent-4-en-2-ol backbone and the specific positioning of benzyloxy groups make this compound unique, offering distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for further research and development.
Eigenschaften
| 140160-46-9 | |
Molekularformel |
C20H24O3 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
1-phenylmethoxy-3-(phenylmethoxymethyl)pent-4-en-2-ol |
InChI |
InChI=1S/C20H24O3/c1-2-19(15-22-13-17-9-5-3-6-10-17)20(21)16-23-14-18-11-7-4-8-12-18/h2-12,19-21H,1,13-16H2 |
InChI-Schlüssel |
ANCHODJBTAMPOE-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(COCC1=CC=CC=C1)C(COCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydroxy-N-[(3-methylphenyl)methoxy]-N-(propan-2-yl)acetamide](/img/no-structure.png)
![Oxiranemethanol, 3-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14266562.png)




